2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride
Description
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride is an amino acetic acid derivative featuring a 3-cyanophenylmethyl substituent. The compound’s structure includes a secondary amine linked to a benzyl group substituted with a cyano group at the meta position, with the acetic acid moiety forming a hydrochloride salt. This configuration confers unique electronic and steric properties due to the electron-withdrawing cyano group, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[(3-cyanophenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-8-2-1-3-9(4-8)6-12-7-10(13)14;/h1-4,12H,6-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFDOVBYPGOBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 3-cyanobenzylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Temperature: Reflux conditions to ensure complete reaction.
Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride, often referred to in the literature as a derivative of amino acids, has garnered attention in various scientific research applications. This compound, characterized by its unique structure, has potential implications in medicinal chemistry, pharmacology, and material sciences. Below is a detailed exploration of its applications based on current research findings.
Medicinal Chemistry
Anticancer Activity : Recent studies have investigated the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells through apoptosis induction mechanisms.
Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Studies
Receptor Modulation : The compound has been studied for its interaction with neurotransmitter receptors. It acts as a modulator of certain receptors involved in mood regulation and cognitive function, suggesting potential applications in treating mood disorders and cognitive impairments.
Analgesic Properties : Preliminary pharmacological evaluations have suggested that this compound may exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for its use in pain management therapies.
Material Science
Synthesis of Biodegradable Polymers : The compound has been utilized as a building block for synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances biocompatibility and mechanical properties, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Analytical Chemistry
Chromatographic Applications : In analytical chemistry, this compound has been employed as a standard reference material in chromatographic methods for quantifying amino acids and related compounds in biological samples. Its distinct spectral properties facilitate accurate detection and quantification.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of amino acids, including this compound. The results indicated a significant reduction in tumor growth rates in xenograft models treated with this compound compared to control groups.
Case Study 2: Neuroprotection
In a neuropharmacology study, researchers assessed the neuroprotective effects of the compound on cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly decreased markers of oxidative damage and improved cell survival rates.
Mechanism of Action
The mechanism of action of 2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyanophenyl group may interact with hydrophobic pockets, while the aminoacetic acid moiety can form hydrogen bonds with active site residues. These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares structural analogs based on substituents, molecular formulas, and key properties:
Functional Group Impact
- This could enhance binding to biological targets (e.g., enzymes) compared to electron-donating groups like methoxy .
- Heterocyclic Systems (Thiophene/Pyridine) : The sulfur in thiophene () and nitrogen in pyridine () introduce polarizable atoms, affecting solubility and intermolecular interactions. Pyridine’s basic nitrogen may enable additional protonation states .
- Chlorine Substitution : Chlorine’s electronegativity and lipophilicity (e.g., ) may improve membrane permeability but reduce aqueous solubility. Dichloro-substituted analogs () exhibit higher molecular weights and increased steric bulk .
Physicochemical and Crystallographic Insights
- Conformational Differences : In 2-chloro-N-(3-methylphenyl)acetamide (), the syn conformation of the N–H bond relative to substituents contrasts with anti conformations in nitro-substituted analogs. Such differences may influence crystal packing and solubility .
- Hydrogen Bonding : Pyridine-containing analogs () may form stronger hydrogen bonds via the heterocyclic nitrogen, whereas methoxy-substituted compounds () rely on oxygen-based interactions .
Toxicity and Handling
- Limited toxicological data are reported for many analogs. For example, 2-cyano-N-[(methylamino)carbonyl]acetamide () lacks comprehensive safety profiles, necessitating precautionary handling .
- Hazard statements for analogs like 2-(Methyl(phenyl)amino)acetic acid HCl () include warnings for skin/eye irritation (H315, H319), emphasizing the need for protective measures .
Commercial and Research Relevance
- The discontinuation of the target compound () contrasts with analogs like 2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid HCl (), which remains available in high-purity forms. This suggests differing demand or synthetic challenges .
- Amino acetic acid derivatives are frequently used as intermediates in drug synthesis. The cyano group in the target compound could serve as a handle for further functionalization (e.g., reduction to amines or conversion to amides) .
Biological Activity
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyanophenyl group attached to an aminoacetic acid backbone. This structural configuration is crucial for its interaction with biological targets.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 239.67 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Interaction with Receptors : The compound may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate varying levels of potency against different strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
Research indicates that derivatives of amino acids similar to this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). These studies reported IC50 values indicating effective concentrations for inducing cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.93 |
| U-937 | 2.84 |
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various synthesized alkaloids, including those structurally related to this compound. The results indicated moderate to good activity against tested bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Investigation into Anticancer Properties
Another significant study focused on the anticancer effects of compounds similar to the target molecule. The research utilized flow cytometry to analyze the effects on cell cycle progression and apoptosis in cancer cells treated with these compounds. The findings revealed that these compounds could effectively induce apoptosis through caspase activation, making them candidates for further drug development .
Q & A
(Basic) What are the recommended synthetic routes for 2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride, and how can purity be optimized?
Answer:
A typical synthesis involves reductive amination between 3-cyanobenzylamine and glyoxylic acid, followed by hydrochloric acid salt formation. To optimize purity:
- Step 1: Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the nitrile group.
- Step 2: Employ column chromatography (silica gel, eluent: chloroform/methanol gradient) to isolate intermediates.
- Step 3: Recrystallize the final product from ethanol/water (4:1 v/v) to achieve >98% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Quality Control: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm structure via H NMR (δ 3.8–4.2 ppm for methylene protons) .
(Advanced) How can computational chemistry guide reaction optimization for this compound’s synthesis?
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and energetics for key steps like amination. For example:
- Reaction Path Search: Identify low-energy pathways for nucleophilic attack of the amine on glyoxylic acid using the artificial force-induced reaction (AFIR) method .
- Solvent Effects: Simulate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates (e.g., DCM reduces side reactions vs. water) .
- Machine Learning: Train models on existing kinetic data (e.g., reaction rates at varying temperatures) to predict optimal conditions (e.g., 60°C, 12 hr) .
(Basic) What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- FT-IR: Confirm nitrile stretch (~2230 cm) and carboxylate C=O (~1700 cm) .
- H/C NMR: Assign aromatic protons (δ 7.4–8.1 ppm) and quaternary carbons (e.g., nitrile carbon at ~118 ppm) .
- HPLC-MS: Use ESI+ mode to detect [M+H] (calculated m/z 219.1) and validate absence of byproducts (e.g., unreacted amine) .
- Elemental Analysis: Ensure C, H, N, Cl percentages align with theoretical values (e.g., Cl% ~14.2) .
(Advanced) How can researchers resolve contradictions in stability data under varying pH conditions?
Answer:
- Controlled Stability Studies: Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. For example, degradation peaks at pH >8 suggest hydrolysis of the nitrile to amide .
- Kinetic Modeling: Fit data to first-order decay models to calculate half-lives (e.g., t = 24 hr at pH 7.4 vs. 2 hr at pH 9) .
- Mechanistic Probes: Use O-labeled water in basic conditions to confirm hydrolysis pathways via LC-MS isotopic patterns .
(Basic) What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The hydrochloride salt may cause irritation .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of fine particles .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
(Advanced) What strategies are effective for studying this compound’s in vivo pharmacokinetics despite its research-use limitations?
Answer:
- Proxy Compounds: Use structurally similar, approved compounds (e.g., 2-amino-2-phenylacetic acid derivatives) to model absorption/distribution .
- Radiolabeling: Synthesize C-labeled analog to track bioavailability in rodent models (dose: 10 mg/kg, IV/oral) .
- Microsampling: Collect serial blood samples (10 μL) via capillary microsampling to minimize animal use .
(Basic) How does the compound’s solubility profile influence experimental design?
Answer:
- Solubility Screen: Test solubility in DMSO (>50 mg/mL), water (<1 mg/mL), and ethanol (10 mg/mL). Pre-dissolve in DMSO for cell studies but keep final concentration <0.1% to avoid cytotoxicity .
- Buffer Compatibility: For aqueous assays, use co-solvents like PEG-400 (20% v/v) to enhance solubility without precipitation .
(Advanced) How can researchers apply reaction engineering principles to scale up synthesis without compromising yield?
Answer:
- Flow Chemistry: Use microreactors for precise control of exothermic amination steps (residence time: 5 min, 50°C) .
- Process Analytical Technology (PAT): Integrate inline FTIR to monitor intermediate concentrations and adjust feed rates dynamically .
- Design of Experiments (DoE): Optimize parameters (e.g., stoichiometry, temperature) via a 3 factorial design to maximize yield (85–92%) .
(Basic) What are the key storage conditions to ensure long-term stability?
Answer:
- Temperature: Store at –20°C in airtight containers under argon to prevent hygroscopic degradation .
- Desiccant: Include silica gel packs to minimize moisture uptake (<0.1% water content by Karl Fischer titration) .
(Advanced) How can interdisciplinary approaches enhance understanding of this compound’s biological interactions?
Answer:
- Molecular Dynamics (MD): Simulate binding to hypothetical targets (e.g., GABA receptors) using CHARMM force fields .
- High-Content Screening: Test libraries of 10,000+ compounds for synergistic effects in neuronal cell lines (e.g., SH-SY5Y) .
- Metabolomics: Profile intracellular metabolites (via LC-QTOF-MS) to map pathways affected by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
